6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15840495
InChI: InChI=1S/C12H20N4/c1-2-3-12-15-10(8-11(13)16-12)9-4-6-14-7-5-9/h8-9,14H,2-7H2,1H3,(H2,13,15,16)
SMILES:
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine

CAS No.:

Cat. No.: VC15840495

Molecular Formula: C12H20N4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine -

Specification

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
IUPAC Name 6-piperidin-4-yl-2-propylpyrimidin-4-amine
Standard InChI InChI=1S/C12H20N4/c1-2-3-12-15-10(8-11(13)16-12)9-4-6-14-7-5-9/h8-9,14H,2-7H2,1H3,(H2,13,15,16)
Standard InChI Key XVZIIVQXLGWRAY-UHFFFAOYSA-N
Canonical SMILES CCCC1=NC(=CC(=N1)N)C2CCNCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is defined by the systematic IUPAC name 4-piperidin-1-yl-6-propylpyrimidin-2-amine, with a molecular formula of C12H20N4\text{C}_{12}\text{H}_{20}\text{N}_4 and a molecular weight of 220.31 g/mol . Its structure features:

  • A pyrimidine core substituted at positions 2, 4, and 6.

  • A propyl group at position 2.

  • A piperidin-4-yl moiety at position 6.

  • An amine group at position 4.

The SMILES notation CCCC1=CC(=NC(=N1)N)N2CCCCC2 encapsulates its connectivity .

Physicochemical Properties

Key computed properties include:

  • XLogP3: 2.3, indicating moderate lipophilicity .

  • Topological Polar Surface Area (TPSA): 55 Ų, suggesting balanced permeability .

  • Hydrogen Bond Donors/Acceptors: 1 and 4, respectively .

  • Rotatable Bonds: 3, reflecting conformational flexibility .

Synthetic Routes and Methodologies

Challenges and Optimizations

  • Regioselectivity: Ensuring substitution at the correct pyrimidine positions requires controlled reaction conditions .

  • Yield Improvements: Multi-step syntheses often suffer from moderate yields (~50%), necessitating iterative optimization .

Physicochemical and Drug-Likeness Profiling

Lipophilicity and Solubility

  • clogP: 2.3 (optimal for blood-brain barrier penetration) .

  • Aqueous Solubility: Estimated >100 µM (based on TPSA and rotatable bonds) .

Ligand Efficiency Metrics

  • Ligand Efficiency (LE): ~0.3 (assuming Kᵢ = 100 nM) .

  • Lipophilic Efficiency (LipE): ~4.0 (clogP – pKᵢ) .

Future Directions and Applications

  • Medicinal Chemistry: Optimize substituents for enhanced receptor selectivity (e.g., H₃R vs. H₄R) .

  • Oncology: Evaluate CDK or kinase inhibitory activity in cell-based assays .

  • Antiviral Screening: Test against HIV-1 reverse transcriptase in enzymatic assays .

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